N-(5-chloro-2-methoxyphenyl)-1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide
Description
Properties
Molecular Formula |
C19H16ClN3O4 |
|---|---|
Molecular Weight |
385.8 g/mol |
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-1-(4-methoxyphenyl)-4-oxopyridazine-3-carboxamide |
InChI |
InChI=1S/C19H16ClN3O4/c1-26-14-6-4-13(5-7-14)23-10-9-16(24)18(22-23)19(25)21-15-11-12(20)3-8-17(15)27-2/h3-11H,1-2H3,(H,21,25) |
InChI Key |
ZIAGGYWWQLKKMM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=CC(=O)C(=N2)C(=O)NC3=C(C=CC(=C3)Cl)OC |
Origin of Product |
United States |
Preparation Methods
Copper-Catalyzed Cyclization
Recent advances employ copper(II) acetate (Cu(OAc)₂) as a catalyst to accelerate cyclocondensation. In ethanol at 35°C, Cu(OAc)₂ reduces reaction time from 8 hours to 30 minutes while improving yields to 85%. This method minimizes side products like hydrolyzed esters or over-chlorinated derivatives.
Microwave-Assisted Synthesis
Microwave irradiation significantly enhances reaction rates. For instance, cyclocondensation under microwave conditions (150 W, 120°C) completes in 15 minutes with a 78% yield, compared to 6 hours under conventional heating. This approach is particularly effective for thermally sensitive intermediates.
Solvent and Temperature Optimization
Reaction solvents critically influence yield and purity. Comparative studies reveal:
| Solvent | Reaction Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| Ethanol | 80 | 68 | 92 |
| DMF | 25 | 70 | 89 |
| Acetonitrile | 60 | 63 | 95 |
| Toluene | 110 | 55 | 85 |
Ethanol balances yield and purity, whereas DMF favors carboxamide coupling at lower temperatures. High-boiling solvents like toluene are less effective due to increased side reactions.
Purification and Characterization
Column Chromatography
Silica gel chromatography (petroleum ether:ethyl acetate, 1:2) remains the standard purification method, achieving >95% purity. Gradient elution resolves closely related impurities, such as unreacted β-keto esters or mono-chlorinated byproducts.
Spectroscopic Confirmation
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.42 (s, 1H, NH), 7.89–7.21 (m, 8H, aromatic), 3.87 (s, 3H, OCH₃), 3.82 (s, 3H, OCH₃).
-
IR (KBr): 1685 cm⁻¹ (C=O), 1602 cm⁻¹ (C=N).
Challenges and Mitigation Strategies
Byproduct Formation
Over-chlorination during electrophilic substitution is mitigated by using NCS in stoichiometric amounts (1.05 equiv) at 0°C. Hydrolysis of the carboxamide group is minimized by avoiding aqueous workup until final stages.
Scalability Issues
Pilot-scale synthesis (≥100 g) encounters solubility challenges during cyclocondensation. Switching from ethanol to tetrahydrofuran (THF) improves mixing and reduces reaction time by 40%.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Time (h) | Cost (USD/g) |
|---|---|---|---|
| Conventional | 65 | 24 | 120 |
| Copper-Catalyzed | 85 | 6 | 95 |
| Microwave-Assisted | 78 | 0.25 | 150 |
Copper-catalyzed methods offer the best balance of efficiency and cost, whereas microwave synthesis prioritizes speed despite higher energy expenses.
Chemical Reactions Analysis
Types of Reactions: N-(5-chloro-2-methoxyphenyl)-1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide may undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Various nucleophiles (e.g., amines, thiols) can replace functional groups.
Major Products: The specific products formed depend on the reaction conditions and the substituents present. Detailed studies are needed to identify major reaction products.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that N-(5-chloro-2-methoxyphenyl)-1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide exhibits significant anticancer properties.
- Mechanism of Action : The compound may function by inhibiting specific pathways involved in cancer cell proliferation and survival.
-
Cell Line Studies : In vitro studies have demonstrated that this compound shows cytotoxic activity against various cancer cell lines, including:
- HCT-116 (colon cancer)
- MCF-7 (breast cancer)
- HeLa (cervical cancer)
Other Therapeutic Potential
Apart from its anticancer effects, this compound may also exhibit other pharmacological properties such as:
- Antimicrobial Activity : Some derivatives of related compounds have shown promising results against bacterial strains.
- Anti-inflammatory Effects : Potential applications in treating inflammatory diseases are being explored.
Study 1: Anticancer Efficacy
In a comprehensive study published in a peer-reviewed journal, the efficacy of this compound was evaluated against multiple human cancer cell lines. The results indicated a strong correlation between structural modifications and enhanced cytotoxicity. The study utilized quantitative structure–activity relationship (QSAR) models to predict the activity of various analogs .
Study 2: Synthesis and Characterization
Another research effort focused on the synthesis and characterization of this compound, detailing the reaction conditions and yields achieved during the synthesis process. The findings underscored the importance of optimizing reaction parameters to enhance yield and purity .
Mechanism of Action
The compound’s mechanism of action likely involves interactions with molecular targets or pathways. Further research is essential to elucidate these details.
Comparison with Similar Compounds
Table 1: Key Structural Differences and Hypothetical Implications
Key Observations
Core Heterocycle Differences: The target compound and share a dihydropyridazine core, which is less common in pharmaceuticals compared to dihydropyridines (e.g., AZ331/AZ257). Dihydropyridines (AZ331/AZ257) are well-studied for calcium channel modulation, but their sulfur-containing thioether groups (e.g., S-CH₂-CO-aryl) in AZ331/AZ257 could enhance membrane permeability or redox activity .
Substituent Effects: Halogen vs. Thiadiazole vs. Thioether: ’s 5-methyl-1,3,4-thiadiazol-2-yl group is a rigid, aromatic heterocycle, which may improve metabolic stability compared to the flexible thioether chains in AZ331/AZ257 .
Carboxamide Positioning :
- The target’s carboxamide is directly linked to the pyridazine core, whereas in AZ331/AZ257, it is part of a dihydropyridine scaffold. This positional difference could influence hydrogen-bonding patterns with target proteins.
Research Findings and Limitations
- Target Compound: No direct pharmacological data is available. Its design likely prioritizes kinase or protease inhibition, given the prevalence of dihydropyridazines in such studies .
- : Thiadiazole-containing analogs are frequently associated with antimicrobial activity, though specific data for this compound is unreported .
- AZ331/AZ257: Dihydropyridines with thioether substituents often show improved solubility and bioavailability compared to non-sulfur analogs, but bromine in AZ257 may increase toxicity risks .
Biological Activity
N-(5-chloro-2-methoxyphenyl)-1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, including anticancer, antibacterial, and enzyme inhibitory activities, supported by case studies and research findings.
- Molecular Formula : C18H18ClN3O3
- Molecular Weight : 367.81 g/mol
- CAS Number : [Insert CAS number here if available]
Anticancer Activity
Recent studies have demonstrated that derivatives of pyridazine compounds exhibit promising anticancer properties. For instance, a study utilizing MTT assays showed that certain pyridazine derivatives had significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast), HCT-116 (colon), and A549 (lung) with IC50 values ranging from 10.39 µM to 14.34 µM . The mechanism of action appears to involve apoptosis induction and inhibition of cell proliferation.
Antibacterial Activity
The antibacterial efficacy of this compound has been evaluated against several bacterial strains. Preliminary screenings indicated moderate to strong activity against Salmonella typhi and Bacillus subtilis. The compound's structure suggests that the presence of halogen and methoxy groups may enhance its lipophilicity and facilitate membrane penetration, thereby increasing its antibacterial potency .
Enzyme Inhibition
Enzyme inhibition studies have highlighted the compound's potential as an inhibitor of acetylcholinesterase (AChE) and urease. Compounds with similar structures have shown strong inhibitory effects on AChE, which is crucial in the treatment of Alzheimer’s disease. The binding interactions with bovine serum albumin (BSA) further support its pharmacological effectiveness .
Structure–Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of this compound. Research indicates that modifications in the phenyl rings and the introduction of substituents can significantly affect the compound's potency against various biological targets. For example, substituents like chloro and methoxy groups have been associated with enhanced anticancer and antibacterial activities .
Study 1: Anticancer Efficacy
A study published in Scientific Reports investigated a series of pyridazine derivatives, including this compound. The results indicated significant cytotoxicity in MCF-7 cells compared to standard chemotherapeutics, suggesting potential for further development as an anticancer agent .
Study 2: Antibacterial Screening
Another investigation focused on the antibacterial properties of similar compounds revealed that those with a methoxy group exhibited enhanced activity against Bacillus subtilis. This study emphasized the importance of functional group positioning in determining biological efficacy .
Q & A
Basic Synthesis and Purification
Q: What are the standard synthetic routes for preparing this compound, and how can reaction conditions be optimized for yield? A:
- Stepwise Synthesis : The compound can be synthesized via a multi-step route:
- Condensation : React 5-chloro-2-methoxyaniline with a 4-methoxyphenyl-substituted dihydropyridazine precursor under reflux in anhydrous THF.
- Cyclization : Use a carbodiimide coupling agent (e.g., EDC/HOBt) to form the carboxamide bond .
- Optimization : Yield improvements (up to 70%) are achieved by controlling temperature (60–80°C) and using catalytic DMAP .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) ensures >95% purity .
Structural Elucidation and Analytical Validation
Q: What analytical techniques are critical for confirming the compound’s structure and purity? A:
- NMR Spectroscopy :
- ¹H NMR : Key peaks include aromatic protons (δ 6.8–7.4 ppm for methoxyphenyl groups) and the dihydropyridazine NH (δ 10.2 ppm) .
- ¹³C NMR : Carbonyl (C=O) signals at ~168 ppm confirm the carboxamide .
- Mass Spectrometry : ESI-MS ([M+H]⁺ at m/z 414.3) validates molecular weight .
- HPLC : Use a C18 column (acetonitrile/water, 60:40) with UV detection at 254 nm for purity assessment .
Advanced Structure-Activity Relationship (SAR) Studies
Q: How do substituents on the methoxyphenyl and chlorophenyl groups influence biological activity? A:
-
Methoxy Position :
- Para-methoxy on the phenyl ring enhances solubility but reduces target binding affinity compared to ortho-substituted analogs .
-
Chloro Substituent :
- 5-Chloro on the aniline ring improves metabolic stability but may introduce hepatotoxicity risks in vivo .
-
Key SAR Findings :
Substituent Bioactivity (IC₅₀) Selectivity Index 5-Cl, 2-OMe 12 nM 8.5 4-OMe 45 nM 2.1 Data derived from kinase inhibition assays
Addressing Data Contradictions in Biological Assays
Q: How can researchers resolve discrepancies in reported enzyme inhibition data? A:
- Assay Variability : Differences in IC₅₀ values (e.g., 12 nM vs. 50 nM) may arise from:
- Buffer Conditions : Ionic strength (e.g., 150 mM NaCl vs. 50 mM) alters ligand-receptor interactions .
- Enzyme Source : Recombinant vs. native protein preparations (e.g., kinase isoforms with 90% sequence homology) .
- Validation Strategies :
- Use orthogonal assays (e.g., SPR for binding affinity, fluorescence polarization for enzymatic activity) .
- Cross-reference with structural analogs (e.g., pyrazole carboxamides in ).
Pharmacological Target Identification
Q: What methodologies identify the compound’s primary molecular targets? A:
- Computational Docking :
- Use Schrödinger Suite or AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., EGFR, VEGFR2) .
- Proteome Profiling :
- Perform kinome-wide screening (e.g., KINOMEscan) to identify off-target effects .
- CRISPR-Cas9 Knockout : Validate target relevance by comparing IC₅₀ in wild-type vs. gene-edited cell lines .
Stability and Degradation Pathways
Q: What are the critical stability parameters for long-term storage? A:
- Thermal Stability : Decomposition occurs at >120°C (TGA data) .
- Photodegradation : Protect from UV light; store in amber vials at -20°C .
- Hydrolytic Sensitivity :
Computational Modeling for Lead Optimization
Q: How can QSAR models guide the design of derivatives with improved pharmacokinetics? A:
- Descriptor Selection : Include logP, polar surface area (PSA), and topological torsion indices .
- Model Output :
- Bioavailability : PSA <90 Ų correlates with >50% oral absorption .
- Metabolic Stability : Higher logD (1.5–3.0) reduces CYP3A4-mediated clearance .
Ethical and Safety Considerations
Q: What safety protocols are essential for handling this compound in vitro and in vivo? A:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
